molecular formula C11H11N3O B14162174 6-(6-Methoxypyridin-3-YL)pyridin-2-amine CAS No. 1196154-58-1

6-(6-Methoxypyridin-3-YL)pyridin-2-amine

Cat. No.: B14162174
CAS No.: 1196154-58-1
M. Wt: 201.22 g/mol
InChI Key: XDGUKGXUYCHVTF-UHFFFAOYSA-N
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Description

6-(6-Methoxypyridin-3-YL)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines. It features a pyridine ring substituted with a methoxy group at the 6-position and another pyridine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methoxypyridin-3-YL)pyridin-2-amine typically involves the condensation of 6-methoxypyridine-3-amine with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(6-Methoxypyridin-3-YL)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

6-(6-Methoxypyridin-3-YL)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6-Methoxypyridin-3-YL)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The methoxy group and the pyridine rings play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridin-3-amine: This compound is similar in structure but lacks the additional pyridine ring.

    N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound contains a thiazole ring in place of one of the pyridine rings.

Uniqueness

6-(6-Methoxypyridin-3-YL)pyridin-2-amine is unique due to its dual pyridine ring structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

CAS No.

1196154-58-1

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-(6-methoxypyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C11H11N3O/c1-15-11-6-5-8(7-13-11)9-3-2-4-10(12)14-9/h2-7H,1H3,(H2,12,14)

InChI Key

XDGUKGXUYCHVTF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC(=CC=C2)N

Origin of Product

United States

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